Rivoglitazone metabolite M11

Species-specific metabolism Pharmacokinetics ADME

Rivoglitazone metabolite M11, chemically identified as O-demethyl-O-sulfate rivoglitazone [5-({4-[(1-methyl-6-(sulfooxy)-1H-benzimidazol-2-yl)methoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione], is a significant Phase II metabolic product of the novel thiazolidinedione (TZD) peroxisome proliferator-activated receptor γ (PPARγ) agonist rivoglitazone. It is generated via O-demethylation of the parent drug followed by sulfate conjugation.

Molecular Formula C19H17N3O7S2
Molecular Weight 463.5 g/mol
CAS No. 332944-29-3
Cat. No. B12780903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivoglitazone metabolite M11
CAS332944-29-3
Molecular FormulaC19H17N3O7S2
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)OS(=O)(=O)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C19H17N3O7S2/c1-22-15-9-13(29-31(25,26)27)6-7-14(15)20-17(22)10-28-12-4-2-11(3-5-12)8-16-18(23)21-19(24)30-16/h2-7,9,16H,8,10H2,1H3,(H,21,23,24)(H,25,26,27)
InChIKeyINUMSVMFZRMZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rivoglitazone Metabolite M11 (CAS 332944-29-3): A Key Species-Specific Biomarker for Thiazolidinedione Metabolism Studies


Rivoglitazone metabolite M11, chemically identified as O-demethyl-O-sulfate rivoglitazone [5-({4-[(1-methyl-6-(sulfooxy)-1H-benzimidazol-2-yl)methoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione], is a significant Phase II metabolic product of the novel thiazolidinedione (TZD) peroxisome proliferator-activated receptor γ (PPARγ) agonist rivoglitazone . It is generated via O-demethylation of the parent drug followed by sulfate conjugation . As a metabolite of a once-promising investigative antidiabetic agent, M11 is a critical reference standard for preclinical and clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, toxicological assessments, and bioanalytical method development involving rivoglitazone or its class .

Why Generic Rivoglitazone Metabolite M11 Cannot Be Substituted: Evidence for Species-Specific Metabolic Fate and Structural Uniqueness


Substituting a generic 'rivoglitazone metabolite' or a metabolite from a related TZD (e.g., pioglitazone or rosiglitazone metabolites) for M11 is scientifically unsound. The specific O-demethyl-O-sulfate structure of M11 dictates its analytical behavior, physicochemical properties, and biological fate. Critically, quantitative in vivo data reveals extreme species-dependent variability in M11's systemic exposure, a property not shared by all rivoglitazone metabolites . Furthermore, the in vitro formation pathways differ; M11 is produced via a sequential O-demethylation and sulfation pathway, while other major metabolites arise from distinct processes like N-glucuronidation or TZD ring-opening . This specificity means that other metabolites cannot serve as analytical surrogates or functional equivalents in assays designed for M11. The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Evidence for Selecting Rivoglitazone Metabolite M11 Over Other Metabolites


M11 as the Predominant Circulating Metabolite in Rats vs. a Minor Component in Monkeys

M11 demonstrates the most extreme species-dependent difference in systemic exposure among rivoglitazone metabolites. In rats, M11 is the major circulating metabolite, whereas in monkeys, it is a minor component . This contrasts with other metabolites like M17, which is the major circulating metabolite in monkeys but minor in rats .

Species-specific metabolism Pharmacokinetics ADME

Universal Detection Across Species as a Marker of Conserved Human Metabolic Pathway

M11 (O-demethyl-O-sulfate) was detected in freshly isolated hepatocytes from all three species tested: rat, monkey, and human . This conserved formation across species contrasts with the human-specific formation of the TZD ring-opened S-cysteine conjugate (M15), which was detected in human hepatocytes but not in rat or monkey .

In vitro-in vivo extrapolation Metabolite identification Hepatocyte metabolism

Structural Confirmation as a Conjugated (Phase II) Metabolite Differentiating It from Oxidative Metabolites

M11 is structurally defined as a sulfate conjugate (O-demethyl-O-sulfate), which is a Phase II metabolite. This contrasts with Phase I oxidative metabolites like M12 (O-demethyl rivoglitazone), which is the direct precursor to M11 . The presence of the sulfate moiety drastically alters physicochemical and analytical properties, particularly chromatographic retention and ionization efficiency in mass spectrometry.

Phase II metabolism Sulfate conjugate Bioanalysis

Pathway-Specific Origin: O-Demethylation as the Major Clearance Mechanism in Both Rats and Monkeys

M11 is the terminal product of the O-demethylation pathway, which is the main metabolic pathway for rivoglitazone in both rats and monkeys . This pathway's dominance is significant because other pathways—N-demethylation and TZD ring hydroxylation—are only observed in monkeys, not rats .

Metabolic pathway mapping O-demethylation Drug clearance

Validated Research Applications for Rivoglitazone Metabolite M11 (CAS 332944-29-3)


Rodent Toxicology and Safety Pharmacology Studies Requiring M11 as the Primary Metabolite Analyte

Based on quantitative evidence that M11 is the major circulating metabolite in rats (AUC 11,000 ng·h/mL, 23.4% molar ratio of parent) , regulatory toxicology protocols in rodent species must include M11 as a primary analyte for systemic exposure monitoring. Using a different metabolite (e.g., M17 or M12) would miss the predominant drug-related material in circulation, leading to incomplete safety coverage. Procurement of authentic M11 reference standard is therefore a non-negotiable requirement for GLP-compliant bioanalytical method validation in rat toxicology studies.

Human Metabolism Prediction via Cross-Species In Vitro Hepatocyte Incubations

M11 is one of the few rivoglitazone metabolites detected in hepatocytes from all three species (rat, monkey, human) . This universal detection makes M11 a critical positive control and pathway marker in human in vitro metabolism studies. Using authentic M11 standard allows researchers to confirm that their human hepatocyte incubation systems are metabolically competent for the key O-demethylation/sulfation pathway, a prerequisite for generating reliable data for first-in-human dose predictions.

LC-MS/MS Bioanalytical Method Development for Distinguishing Phase I and Phase II Metabolites

The sulfate conjugate structure of M11 (UNII: I5568G7D5B) necessitates distinct analytical conditions compared to Phase I metabolites. Specifically, the formal negative charge at physiological pH requires optimization of negative-ion mode electrospray ionization and may demand different solid-phase extraction protocols than the parent drug or M12 (O-demethyl rivoglitazone). Procuring a certified M11 reference standard is essential for establishing assay specificity and recovery in complex biological matrices where Phase I and Phase II metabolites must be simultaneously quantified.

Comparative Metabolism Studies Investigating Species Differences in CYP450 vs. Sulfotransferase Contributions

The stark quantitative difference in M11 exposure between rats (23.4% of parent) and monkeys (0.64% of parent) provides a unique experimental paradigm for studying the relative contributions of cytochrome P450-mediated O-demethylation (forming M12) and subsequent sulfotransferase-mediated conjugation (forming M11) across species. Authentic M11 is required as a quantitative endpoint standard in reaction phenotyping studies using isoform-selective chemical inhibitors or expressed enzymes to dissect the sequential metabolic pathway.

Quote Request

Request a Quote for Rivoglitazone metabolite M11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.